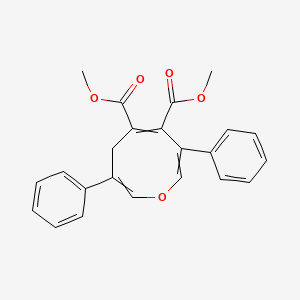
Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate is an organic compound characterized by its unique oxocine ring structure with two phenyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the oxocine ring. The ester groups are introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in Diels-Alder reactions.
Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: Used in the synthesis of coordination polymers.
Uniqueness: Dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate is unique due to its oxocine ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
61238-16-2 |
|---|---|
Molecular Formula |
C23H20O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
dimethyl 3,7-diphenyl-4H-oxocine-5,6-dicarboxylate |
InChI |
InChI=1S/C23H20O5/c1-26-22(24)19-13-18(16-9-5-3-6-10-16)14-28-15-20(21(19)23(25)27-2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
NKTHOSZIVWWMIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=COC=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















